

The Discovery and Development of Voxtalisib: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (formerly **XL765** and SAR245409) is a potent, orally bioavailable, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] This document provides a comprehensive technical overview of the discovery and development of Voxtalisib, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. All quantitative data are presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cellular growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. Voxtalisib was developed as a dual inhibitor of both PI3K and mTOR, with the rationale that simultaneous inhibition of these two key nodes would lead to a more profound and durable anti-tumor response compared to targeting either kinase alone.[3] Voxtalisib is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms and also demonstrates inhibitory activity against mTOR.[3]

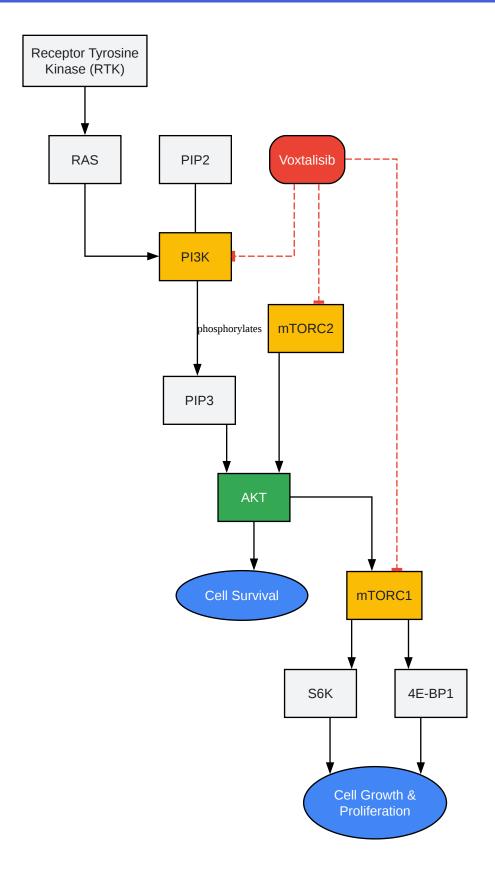


Mechanism of Action

Voxtalisib exerts its anti-neoplastic effects by inhibiting the catalytic activity of PI3K and mTOR kinases. Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling proteins, most notably the serine/threonine kinase AKT. By inhibiting mTOR, Voxtalisib further downstream blockade of the pathway, impacting both the mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival. [4]

Signaling Pathway





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Figure 1: Voxtalisib's inhibition of the PI3K/mTOR pathway.



Preclinical Data In Vitro Activity

Voxtalisib has demonstrated potent inhibitory activity against class I PI3K isoforms and mTOR in various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Voxtalisib

Target	IC50 (nM)	Reference
p110α	39	[5]
p110β	113	[4]
р110у	9	[4]
p110δ	43	[5]
mTOR	157	[5]
DNA-PK	150	[5]

Voxtalisib has also been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 2: Cellular Activity of Voxtalisib

Cell Line	Assay	IC50 (nM)	Reference
PC-3	Cell Proliferation (BrdU)	1,840	[5]
MCF7	Cell Proliferation (BrdU)	1,070	[5]
PC-3	Anchorage- Independent Growth	270	[5]
MCF7	Anchorage- Independent Growth	230	[5]



In Vivo Activity

Oral administration of Voxtalisib has been shown to inhibit tumor growth in various xenograft models. In a BxPC-3 pancreatic cancer xenograft model, the combination of Voxtalisib (30 mg/kg) with chloroquine (50 mg/kg) resulted in significant tumor growth inhibition.[4] In an intracranial glioblastoma model using GBM 39-luc cells, oral Voxtalisib led to a greater than 12-fold reduction in median tumor bioluminescence compared to the control.[4]

Clinical Data

Voxtalisib has been evaluated in several Phase I and II clinical trials for a range of solid and hematological malignancies.

Table 3: Selected Clinical Trials of Voxtalisib

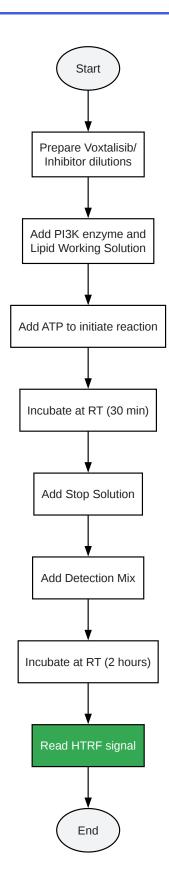


Phase	Conditions	Treatment	Key Findings	Reference
Phase I	Advanced Solid Tumors	Voxtalisib Monotherapy	MTD: 90 mg QD or 50 mg BID; 48% of patients achieved stable disease.	[6]
Phase I	High-Grade Glioma	Voxtalisib + Temozolomide (TMZ) +/- Radiotherapy (RT)	MTD: 90 mg QD and 40 mg BID with TMZ. Partial response in 4% of evaluable patients, stable disease in 68%.	[3][7]
Phase Ib	Relapsed/Refract ory B-cell Malignancies	Voxtalisib + Rituximab +/- Bendamustine	RP2D: 50 mg BID. 11.4% achieved complete response, 37.1% achieved partial response.	[6][8]
Phase II	Relapsed/Refract ory NHL or CLL	Voxtalisib Monotherapy	Promising efficacy in follicular lymphoma (ORR 41.3%), but limited efficacy in MCL, DLBCL, or CLL/SLL.	[9]

Experimental Protocols PI3K HTRF Kinase Assay (General Protocol)

This protocol describes a general method for assessing PI3K inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which can be adapted for Voxtalisib.





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Figure 2: Workflow for a typical HTRF Kinase Assay.



Methodology:

- Inhibitor Preparation: Prepare serial dilutions of Voxtalisib in 100% DMSO.
- Reaction Setup: In a 384-well plate, add 0.5 μ L of the inhibitor dilutions. Add 14.5 μ L of the PI 3-Kinase/Lipid Working Solution to the wells.
- Reaction Initiation: Add 5 μL of ATP Working Solution to all wells to start the kinase reaction.
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Stopping the Reaction: Add 5 μL of Stop Solution to each well.
- Detection: Add 5 μL of Detection Mix to each well.
- Final Incubation: Seal the plate and incubate for 2 hours at room temperature.
- Data Acquisition: Measure the HTRF ratio on a compatible microplate reader.

Cell Proliferation (BrdU) Assay

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate.
- Compound Treatment: Treat cells with varying concentrations of Voxtalisib for 1-72 hours.
- BrdU Labeling: Add BrdU solution to each well and incubate for 1-4 hours at 37°C.[10]
- Fixation and Denaturation: Remove the medium and add 100 μL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]
- Antibody Incubation: Add 100 μ L of BrdU detection antibody solution and incubate for 1 hour. Subsequently, add 100 μ L of HRP-labeled antibody solution and incubate for 1 hour.[10]



• Substrate Addition and Measurement: Add 100 μ L of TMB substrate and monitor color development. Stop the reaction with 100 μ L of Stop solution and measure the absorbance at 450 nm.[10]

Western Blotting for p-AKT and p-S6

This protocol details the detection of phosphorylated AKT (Ser473) and S6 (Ser235/236) as markers of PI3K/mTOR pathway inhibition.

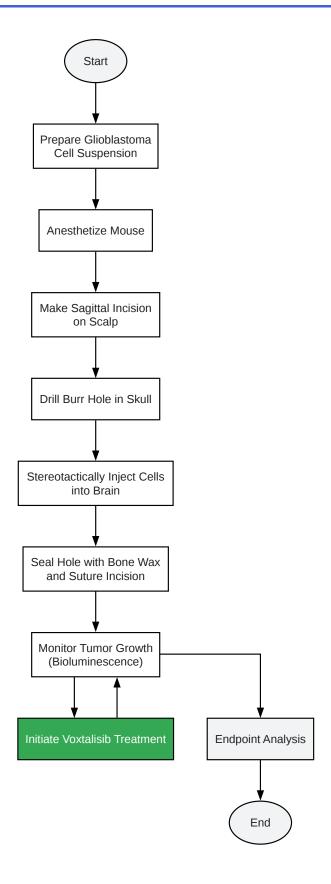
Methodology:

- Cell Lysis: Treat cells with Voxtalisib, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), p-S6 (Ser235/236), total AKT, and total S6 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.[11]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.





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Figure 3: Workflow for an orthotopic glioblastoma xenograft study.



Methodology:

- Cell Preparation: Harvest and resuspend glioblastoma cells (e.g., U87MG) in sterile PBS at a concentration of approximately 3 x 10⁷ cells/mL.[3]
- Animal Preparation: Anesthetize athymic nude mice.
- Surgical Procedure: Make a sagittal incision on the scalp to expose the skull. Drill a small hole 2 mm right and 1 mm anterior to the bregma.[3]
- Cell Implantation: Using a stereotactic device, slowly inject 5 μ L of the cell suspension (150,000 cells) into the brain at a depth of 2.5 mm.[3]
- Closure: Seal the burr hole with bone wax and suture the incision.[3]
- Tumor Monitoring: Monitor tumor growth via bioluminescence imaging after subcutaneous injection of D-Luciferin.[3]
- Treatment: Once tumors are established, initiate oral administration of Voxtalisib.

Pharmacokinetic Analysis in Rat Plasma

This protocol details the quantification of Voxtalisib in rat plasma using UPLC-MS/MS.[12]

Methodology:

- Dosing: Administer a single oral dose of Voxtalisib (e.g., 5 mg/kg in 0.5% CMC-Na) to fasted rats.[12]
- Blood Sampling: Collect blood samples at various time points (e.g., 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.[12]
- Plasma Preparation: Centrifuge the blood samples at 13,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C.[12]
- Sample Preparation: Prepare stock solutions, calibration standards, and quality control samples of Voxtalisib and an internal standard (IS) in methanol.[12]



- UPLC-MS/MS Analysis:
 - Chromatography: Use a UPLC system with a suitable column and a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid).[12]
 - Mass Spectrometry: Employ a mass spectrometer in multiple reaction monitoring (MRM)
 mode to detect and quantify Voxtalisib and the IS.[12]
- Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Conclusion

Voxtalisib is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical and clinical activity in various cancer models. This technical guide provides a comprehensive overview of its development, mechanism of action, and the experimental methodologies used for its evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into combination therapies and mechanisms of resistance will continue to define the therapeutic potential of Voxtalisib.

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